1-(6-Methylpyridazin-3-YL)ethanone
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Overview
Description
1-(6-Methylpyridazin-3-YL)ethanone is a chemical compound belonging to the pyridazine family. It is characterized by a yellowish liquid appearance, with a molecular formula of C7H8N2O and a molecular weight of 136.15 g/mol. This compound has garnered significant attention in scientific research due to its potential biological and industrial applications.
Preparation Methods
The synthesis of 1-(6-Methylpyridazin-3-YL)ethanone involves several steps. One common method includes the following steps :
Conversion of 4-(methylthio)benzyl alcohol to 4-(methylthio)benzyl chloride: This is achieved using hydrochloric acid.
Conversion of 4-(methylthio)benzyl chloride to 4-(methylthio)phenylacetonitrile: This step involves the use of an alkali metal cyanide.
Condensation of 4-(methylthio)phenylacetonitrile with a 6-methylnicotinic ester: This results in the formation of 3-2-(4-methylthio)phenyl)-2-cyanoacetylpyridine.
Hydrolysis and decarboxylation: The intermediate compound is hydrolyzed and decarboxylated under acidic conditions to yield 3-2-(4-methylthio)phenyl)acetylpyridine.
Oxidation: The final step involves the oxidation of the intermediate to produce this compound.
Chemical Reactions Analysis
1-(6-Methylpyridazin-3-YL)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or peracetic acid in the presence of catalysts like sodium tungstate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Condensation: This reaction involves the combination of two molecules to form a larger molecule with the elimination of a small molecule like water.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(6-Methylpyridazin-3-YL)ethanone has a wide range of scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(6-Methylpyridazin-3-YL)ethanone involves its interaction with specific molecular targets and pathways . For instance, it has been studied as a potential inhibitor of cyclic nucleotide phosphodiesterase type 4 (PDE4), which controls the intracellular level of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, the compound can regulate the production of pro-inflammatory cytokines and chemokines, making it a potential anti-inflammatory agent.
Comparison with Similar Compounds
1-(6-Methylpyridazin-3-YL)ethanone can be compared with other pyridazine derivatives :
Pyridazinone: This compound is similar in structure but contains a keto functionality. It is known for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Pyridazine: This compound has two nitrogen atoms in the ring and is used in the synthesis of various pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(6-methylpyridazin-3-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5-3-4-7(6(2)10)9-8-5/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQUZWJOQKMWNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701298130 |
Source
|
Record name | 1-(6-Methyl-3-pyridazinyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701298130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91544-04-6 |
Source
|
Record name | 1-(6-Methyl-3-pyridazinyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91544-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(6-Methyl-3-pyridazinyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701298130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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